molecular formula C13H25N3O B5756764 1-(1-acetyl-4-piperidinyl)-4-ethylpiperazine

1-(1-acetyl-4-piperidinyl)-4-ethylpiperazine

Cat. No. B5756764
M. Wt: 239.36 g/mol
InChI Key: KMEMKOXZIFAJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-acetyl-4-piperidinyl)-4-ethylpiperazine, also known as 4-AcO-DiPT, is a synthetic compound that belongs to the class of tryptamines. It is a derivative of the psychedelic drug N,N-Diethyltryptamine (DET) and has been found to have similar effects on the brain. This compound has gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of mental health disorders.

Mechanism of Action

The exact mechanism of action of 1-(1-acetyl-4-piperidinyl)-4-ethylpiperazine is not fully understood, but it is believed to act on the serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
Research has shown that this compound has a number of biochemical and physiological effects on the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to increase the levels of serotonin and dopamine in the brain, which are important neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-acetyl-4-piperidinyl)-4-ethylpiperazine in lab experiments is its ability to produce consistent and reproducible results. However, one limitation is its potential for toxicity, which requires careful handling and dosing.

Future Directions

There are several future directions for research on 1-(1-acetyl-4-piperidinyl)-4-ethylpiperazine. One area of interest is its potential use in the treatment of addiction. Studies have shown that this compound has the ability to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has shown that this compound has the ability to promote neurogenesis, which may be beneficial in the treatment of these disorders.

Synthesis Methods

The synthesis of 1-(1-acetyl-4-piperidinyl)-4-ethylpiperazine involves the acetylation of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) with acetic anhydride. The resulting product is then treated with ethyl iodide to yield this compound. This synthesis method has been well-documented in scientific literature.

Scientific Research Applications

Recent research has shown that 1-(1-acetyl-4-piperidinyl)-4-ethylpiperazine has potential therapeutic applications in the treatment of mental health disorders such as depression and anxiety. Studies have shown that this compound has the ability to increase neural plasticity and promote neurogenesis, which are important factors in the treatment of these disorders.

properties

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-3-14-8-10-16(11-9-14)13-4-6-15(7-5-13)12(2)17/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEMKOXZIFAJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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